Anagrelide

Description

This compound is a platelet-reducing agent used to lower dangerously elevated platelet levels (i.e. to treat thrombocythemia) in patients with myeloproliferative neoplasms. It is an oral imidazoquinazoline that was first approved for use in the US in 1997. It appears to carry a better response rate than other thrombocythemia treatments (e.g. [busulfan], [hydroxyurea]) and may be better tolerated.

This compound is a Platelet-reducing Agent. The mechanism of action of this compound is as a Phosphodiesterase 3 Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Production.

This compound is an antithrombotic and platelet reducing agent that is used to treat the thrombocythemia associated with myeloproliferative diseases. This compound has had limited clinical use, but has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

This compound is a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. This compound inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. This compound is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 5 approved and 3 investigational indications.

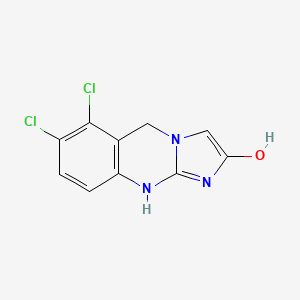

imidazoquinazoline derivative which lowers platelet count probably by inhibiting thrombopoiesis and reduces platelet aggregation; used for thrombocythemia; structure in first source

See also: this compound Hydrochloride (active moiety of).

Propriétés

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L | |

| Record name | Anagrelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.8X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

68475-42-3 | |

| Record name | Anagrelide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68475-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9X45X0051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Anagrelide and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagrelide is a quinazoline derivative primarily indicated for the treatment of thrombocythemia, a condition characterized by an elevated platelet count. Initially investigated for its antiplatelet aggregation properties, its potent platelet-lowering effects were discovered during early clinical development. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound and its analogues. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of relevant quantitative data and visualizations of its molecular pathways and synthetic workflows.

Discovery and Development

This compound, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, was first synthesized as part of a series of compounds investigated for their ability to inhibit platelet aggregation.[1] During clinical trials in humans, an unexpected and significant dose-dependent reduction in platelet count was observed. This serendipitous discovery shifted the therapeutic focus of this compound's development towards its use as a platelet-reducing agent for the treatment of myeloproliferative disorders, particularly essential thrombocythemia.[1] It was granted orphan drug status by the FDA in 1986 and received marketing approval in the U.S. in 1997.[2]

Mechanism of Action

This compound's primary therapeutic effect, the reduction of platelet count, is not due to its antiplatelet aggregation activity but rather its interference with the maturation of megakaryocytes, the precursors to platelets in the bone marrow.[3][4] This action is independent of its well-characterized inhibition of phosphodiesterase III (PDE3).[4]

The platelet-lowering mechanism of this compound is multifaceted and involves:

-

Inhibition of Megakaryocyte Maturation: this compound disrupts the post-mitotic phase of megakaryocyte development, leading to a decrease in their size and ploidy.[5]

-

Downregulation of Key Transcription Factors: this compound has been shown to reduce the mRNA levels of the transcription factors GATA-1 and its cofactor FOG-1 (Friend of GATA-1) in a megakaryocyte-specific manner. These transcription factors are crucial for both erythroid and megakaryocytic differentiation.

-

PDE3-Independent Pathway: The platelet-lowering effect of this compound is not mediated by its inhibition of PDE3. This is supported by the fact that other potent PDE3 inhibitors do not exhibit the same thrombocythemic activity. The PDE3 inhibitory action is, however, associated with some of the cardiovascular side effects of the drug.[4]

Signaling Pathway of this compound in Megakaryopoiesis

Caption: this compound inhibits the expression of GATA-1 and FOG-1, key transcription factors in megakaryocyte maturation.

Synthesis of this compound and its Analogues

Synthesis of this compound

The synthesis of this compound has been reported through various routes, with a common pathway involving the construction of the imidazoquinazoline core. A representative synthetic scheme is outlined below.[6][7]

Caption: A common synthetic route to this compound from 2,3-dichloro-6-nitrobenzylamine.

Synthesis of this compound Analogues

The development of this compound analogues has been an area of interest to improve its therapeutic index and to better understand its structure-activity relationship.

4.2.1 3-Hydroxythis compound

3-Hydroxythis compound is the primary active metabolite of this compound. Its synthesis has been reported to allow for further pharmacological evaluation.[8]

4.2.2 Sulfonyl Analogues

A solid-phase synthesis approach has been developed for the preparation of this compound sulfonyl analogues. This methodology utilizes Fmoc-α-amino acids immobilized on Wang resin, which are then converted to 2-nitrobenzenesulfonamides. Subsequent reduction, thiourea formation, and cyclization yield the desired analogues.[9][10]

Quantitative Data

Pharmacological Activity

| Compound | PDE3 Inhibition IC50 (nM) | Megakaryocyte Development Inhibition IC50 (nM) |

| This compound | 36 | ~27 |

| 3-Hydroxythis compound | 0.9 | ~48 |

Data sourced from multiple studies.

Clinical Efficacy of this compound in Essential Thrombocythemia

| Study Population | Baseline Platelet Count (x 10⁹/L, mean ± SD) | Post-treatment Platelet Count (x 10⁹/L, mean ± SD) |

| 10 newly diagnosed patients | 1063 ± 419 | 361 ± 53 |

Data from a study on in vivo megakaryocytopoiesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from published synthetic methods.[7]

Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride

-

Prepare a suspension of 30 g of ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride in 120 mL of concentrated hydrochloric acid.

-

In a separate flask, prepare a mixture of 88.6 g of tin chloride dihydrate in 60 mL of hydrochloric acid.

-

Slowly add the tin chloride solution to the substrate suspension.

-

Heat the reaction mixture to 40-50°C for approximately 2 hours.

-

Filter the resulting solids and dissolve the filter cake in water and an organic solvent (e.g., methylene chloride).

-

Adjust the pH of the solution to ~9-10 with a suitable base.

-

Separate the organic phase, concentrate it, and purify the crude material by low-temperature recrystallization to yield ethyl-(6-amino-2,3-dichlorobenzyl)glycine.

Step 2: Cyclization to this compound

-

Suspend the product from Step 1 (ethyl-(6-amino-2,3-dichlorobenzyl)glycine) in water.

-

Add an organic base such as triethylamine (TEA).

-

Stir the reaction at room temperature until completion.

-

Isolate the this compound base by filtration. The product can be obtained with high purity (~99.8% by HPLC).

In Vitro Megakaryocyte Differentiation Assay

This protocol is a general guideline for assessing the effect of this compound on megakaryocyte differentiation from hematopoietic stem cells.

Materials:

-

CD34+ hematopoietic progenitor cells

-

Serum-free expansion medium

-

Recombinant human thrombopoietin (TPO)

-

This compound stock solution

-

Flow cytometer

-

Antibodies against megakaryocyte markers (e.g., CD41a, CD42b)

Procedure:

-

Culture CD34+ cells in serum-free expansion medium supplemented with TPO to induce megakaryocytic differentiation.

-

On day 0 of culture, add this compound at various concentrations to the cell cultures. Include a vehicle control.

-

Continue the culture for a period of 7-14 days, replenishing the medium and compounds as necessary.

-

At the end of the culture period, harvest the cells and stain them with fluorescently labeled antibodies against CD41a and CD42b.

-

Analyze the cells by flow cytometry to determine the percentage of mature megakaryocytes (CD41a+/CD42b+) in each treatment condition.

-

Calculate the IC50 value for the inhibition of megakaryocyte differentiation.

Platelet Aggregation Assay

This is a generalized protocol for assessing the effect of this compound on platelet aggregation.[11]

Materials:

-

Platelet-rich plasma (PRP) from healthy donors

-

Platelet agonist (e.g., ADP, collagen)

-

This compound stock solution

-

Platelet aggregometer

Procedure:

-

Prepare PRP from whole blood by centrifugation.

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Place the PRP samples in the aggregometer cuvettes.

-

Add a platelet agonist to induce aggregation.

-

Monitor the change in light transmission through the sample over time as platelets aggregate.

-

Determine the extent of platelet aggregation for each this compound concentration and calculate the IC50 for the inhibition of platelet aggregation.

Conclusion

This compound remains a key therapeutic agent for the management of thrombocythemia. Its unique mechanism of action, centered on the inhibition of megakaryocyte maturation via the downregulation of GATA-1 and FOG-1, distinguishes it from other cytoreductive therapies. The synthesis of this compound is well-established, and ongoing research into its analogues may lead to the development of new agents with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and clinicians in the fields of hematology and drug development.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US6388073B1 - Method for the manufacture of this compound - Google Patents [patents.google.com]

- 8. Synthesis and stability of 3-hydroxythis compound, a biologically potent metabolite of this compound - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 9. Solid-phase synthesis of this compound sulfonyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-Phase Synthesis of this compound Sulfonyl Analogues | Institute of Molecular and Translational Medicine [umtm.cz]

- 11. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

Anagrelide's Impact on Megakaryocyte Ploidy and Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anagrelide is a quinazoline derivative utilized for the treatment of thrombocythemia, primarily in myeloproliferative neoplasms. Its primary mechanism of action involves the targeted inhibition of megakaryocyte maturation and development, leading to a reduction in platelet production. This technical guide provides an in-depth analysis of this compound's effects on megakaryocyte ploidy and maturation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Effects of this compound on Megakaryopoiesis

This compound's primary therapeutic effect is achieved by disrupting the late stages of megakaryocyte development. This interference manifests as a reduction in megakaryocyte size, a decrease in cellular ploidy, and an arrest in cytoplasmic maturation, ultimately impairing the formation of functional platelets.

Table 1: In Vitro Effects of this compound on Human Megakaryocytes

| Parameter | This compound Concentration | Observation | Reference |

| Megakaryocyte Maturation | 5 - 50 ng/mL | Shifted modal morphologic stage from III to II.[1] | [1] |

| Megakaryocyte Ploidy | 5 - 50 ng/mL | Reduced modal ploidy value from 16N to 8N.[1] | [1] |

| Megakaryocyte Diameter | 5 - 50 ng/mL | Decreased mean diameter by up to 22% (from 27.6 µm to 21.6 µm).[1] | [1] |

| Megakaryocyte Colony Formation | 5 µg/mL (10-500x therapeutic dose) | Reduced colony numbers by 57% and colony size by 31%.[1] | [1] |

| Proplatelet Formation | Dose- and time-dependent | Inhibition of proplatelet formation and reduced proplatelet complexity.[2] | [2] |

Table 2: In Vivo Effects of this compound in Patients with Essential Thrombocythemia

| Parameter | Pre-Anagrelide Therapy | Post-Anagrelide Therapy | Reference |

| Platelet Count | 1063 ± 419 x 10⁹/L | 361 ± 53 x 10⁹/L | [3] |

| Megakaryocyte Number | 14 x 10⁶/kg | 8 x 10⁶/kg | [3] |

| Megakaryocyte Diameter | 46 µm | 40 µm | [3] |

| Megakaryocyte Volume | 48 x 10³ µm³ | 34 x 10³ µm³ | [3] |

| Modal Megakaryocyte Ploidy | 32N | 16N | [3] |

| Megakaryocyte Mass | 66 x 10¹⁰ µm³/kg | 28 x 10¹⁰ µm³/kg (60% reduction) | [3] |

Signaling Pathways Modulated by this compound

The platelet-lowering effect of this compound is multifaceted, involving the modulation of key transcriptional regulators of megakaryopoiesis. While initially developed as a phosphodiesterase III (PDE-III) inhibitor, its primary mechanism in reducing platelet count appears to be independent of this activity.[2][4]

This compound has been shown to suppress the expression of the transcription factors GATA-1 and FOG-1, which are crucial for megakaryocyte differentiation and maturation.[4][5] This effect is specific to the megakaryocytic lineage, as the expression of these factors during erythroid differentiation is not affected.[4] Notably, this compound does not appear to interfere with the early signaling events mediated by the thrombopoietin (TPO) receptor, MPL, such as the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[4]

Experimental Protocols

The following sections detail generalized methodologies for assessing this compound's impact on megakaryocyte development, based on commonly cited experimental approaches.

In Vitro Culture of Human Megakaryocytes

This protocol outlines the generation of mature megakaryocytes from hematopoietic progenitor cells for subsequent analysis.

Methodology:

-

Isolation of Hematopoietic Progenitors: CD34+ cells are isolated from human umbilical cord blood, bone marrow, or peripheral blood using immunomagnetic bead selection.

-

Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with cytokines to promote megakaryocytic differentiation, such as thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).

-

This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.3 µM to 1 µM) at different time points during the culture period to assess its effect on different stages of megakaryocyte development.[4]

-

Cell Harvesting and Analysis: Cells are harvested at specific time points (e.g., day 10, 12, or 14) for subsequent analysis of ploidy, maturation, and proplatelet formation.

Flow Cytometric Analysis of Megakaryocyte Ploidy and Maturation

Flow cytometry is a powerful tool to quantitatively assess the effects of this compound on megakaryocyte ploidy and maturation.

Methodology:

-

Cell Staining:

-

Surface Markers: Cultured cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a (glycoprotein IIb) and CD61 (glycoprotein IIIa), to identify the megakaryocytic population.

-

DNA Content: Following surface staining, cells are fixed and permeabilized. A DNA-binding dye, such as propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), is then added to stain the cellular DNA.

-

-

Flow Cytometry Acquisition: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of the surface markers is used to gate on the megakaryocyte population.

-

Ploidy Analysis: The DNA content of the gated megakaryocyte population is measured by the fluorescence intensity of the DNA dye. The distribution of DNA content allows for the quantification of cells in different ploidy classes (2N, 4N, 8N, 16N, 32N, etc.).

-

Maturation Analysis: The expression levels of maturation-associated surface markers (e.g., CD42b) can be co-analyzed with ploidy to correlate maturation stage with DNA content. Forward scatter (FSC) and side scatter (SSC) properties can provide information on cell size and granularity, respectively.

Gene Expression Analysis

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is employed to measure the mRNA levels of key transcription factors involved in megakaryopoiesis.

Methodology:

-

RNA Isolation: Total RNA is extracted from cultured megakaryocytes treated with and without this compound.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for target genes (e.g., GATA1, FOG1, FLI1, NFE2) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes is calculated to determine the effect of this compound on their transcription.[4]

Conclusion

This compound exerts its thrombocythemia-reducing effects by specifically targeting the later stages of megakaryocyte development. This is characterized by a significant reduction in megakaryocyte ploidy and size, and an impairment of cytoplasmic maturation. The underlying mechanism involves the suppression of key megakaryopoietic transcription factors, GATA-1 and FOG-1, through a pathway that is independent of PDE-III inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and the development of novel therapies for myeloproliferative neoplasms.

References

- 1. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

Preclinical Toxicology and Safety Profile of Anagrelide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a platelet-reducing agent primarily indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms.[1][2] Its primary mechanism of action for platelet reduction involves the inhibition of megakaryocyte maturation, a process distinct from its antiplatelet aggregation effects, which are observed at higher doses.[3] This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, summarizing key findings from a range of non-clinical studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the non-clinical safety characteristics of this compound.

Mechanism of Action: Signaling Pathways

This compound's platelet-lowering effect is primarily mediated through the inhibition of megakaryocyte maturation.[3] While initially understood to be a phosphodiesterase III (PDE3) inhibitor, its therapeutic effect on platelet count is now known to be largely independent of this activity. Recent research has elucidated a more complex signaling pathway involving the integrated stress response.

This compound induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to an increase in the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of Tribbles homolog 3 (TRIB3). TRIB3 acts as a negative regulator of megakaryopoiesis. This pathway ultimately leads to the repression of key transcription factors essential for megakaryocyte development, namely GATA-1 and Friend of GATA-1 (FOG-1).[1] This suppression of GATA-1 and FOG-1 expression disrupts the maturation of megakaryocytes, resulting in a decreased production of platelets.[1]

It is important to note that the PDE3 inhibition by this compound, which accounts for its antiplatelet aggregation effects and some of its cardiovascular side effects, occurs at higher concentrations than those required for its platelet-lowering activity.

Acute, Subchronic, and Chronic Toxicity

A series of studies in various animal models have characterized the toxicity profile of this compound following acute, subchronic, and chronic administration.

Acute Toxicity

This compound exhibits low acute toxicity following oral administration.

| Species | Route | Lethal Dose | Observed Effects |

| Mice | Oral | >2,500 mg/kg | Decreased motor activity.[4][5][6] |

| Rats | Oral | >1,500 mg/kg | Decreased motor activity.[4][5][6] |

| Monkeys | Oral | >200 mg/kg | Softened stools and decreased appetite.[4][5][6] |

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies have identified the cardiovascular system and kidney as target organs.

| Species | Duration | Route | NOAEL | Key Findings |

| Rat | 2 years | Oral | - | Increased incidence of non-neoplastic lesions in the adrenal gland (medullary hyperplasia), heart (myocardial hypertrophy), and kidney (hydronephrosis, tubular dilation).[7] |

| Dog | Chronic | Oral | - | Dose-related cardiac changes including hemorrhage and inflammation in the myocardium.[8] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted to evaluate the tumorigenic potential of this compound.

| Species | Duration | Route | Findings |

| Rat | 2 years | Oral | Higher incidence of uterine adenocarcinoma in females at 30 mg/kg/day. Increased incidence of benign and malignant pheochromocytomas.[7][9] |

Experimental Protocol: 2-Year Rat Carcinogenicity Study (Following OECD 451 Guidelines)

While the specific protocol for the this compound study is not publicly available, it would have likely followed standardized guidelines such as OECD 451.

-

Test System: Typically, Sprague-Dawley rats are used, with at least 50 animals per sex for each dose group and a control group.[10]

-

Dose Administration: this compound would be administered daily, likely mixed in the diet or via oral gavage, for a period of 24 months.[7]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues and organs are preserved for histopathological examination.

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce genetic mutations and chromosomal damage.

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium, E. coli | With and without S9 | Negative |

| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With and without S9 | Not specified |

| Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative |

| Mouse Micronucleus Test | In vivo | N/A | Negative |

Experimental Protocols: Genotoxicity Assays

The genotoxicity studies for this compound would have followed standardized protocols.

-

Ames Test (OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[11][12] The assay evaluates the ability of this compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11][12] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[13]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells, such as human lymphocytes, are exposed to this compound at various concentrations, with and without metabolic activation.[1][14] The cells are then arrested in metaphase and examined microscopically for structural chromosomal abnormalities.[1][14]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice are treated with this compound, and their bone marrow is analyzed for the presence of micronuclei in polychromatic erythrocytes. An increase in micronucleated cells indicates that the substance has caused chromosomal damage.

Reproductive and Developmental Toxicology

The effects of this compound on fertility, and embryo-fetal and pre- and post-natal development have been investigated in rats and rabbits.

| Study Type | Species | Doses | Key Findings |

| Fertility and Early Embryonic Development | Rat (Male) | Up to 240 mg/kg/day | No effect on fertility and reproductive performance.[15] |

| Fertility and Early Embryonic Development | Rat (Female) | ≥60 mg/kg/day | Disruption of implantation in early pregnancy; retarded or blocked parturition in late pregnancy.[15] |

| Embryo-Fetal Development | Rat | Up to 900 mg/kg/day | No evidence of impaired fertility or harm to the fetus.[1] |

| Embryo-Fetal Development | Rabbit | Up to 20 mg/kg/day | No evidence of impaired fertility or harm to the fetus.[1] |

Experimental Protocols: Reproductive and Developmental Toxicity Studies

These studies are typically conducted in accordance with guidelines such as OECD 414 (Prenatal Developmental Toxicity Study) and OECD 421 (Reproduction/Developmental Toxicity Screening Test).

-

Fertility and Early Embryonic Development Study (Following OECD 421): Male rats are dosed for a period before mating, during mating, and up to termination.[4][9] Female rats are dosed for two weeks before mating, during mating, gestation, and lactation.[4][9] Endpoints evaluated include mating performance, fertility indices, and early embryonic development to implantation.[4][9]

-

Embryo-Fetal Developmental Toxicity Study (Following OECD 414): Pregnant animals (rats or rabbits) are administered this compound daily during the period of organogenesis.[16] The day before expected delivery, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[6]

Safety Pharmacology

This compound's known pharmacological effects on the cardiovascular system, including vasodilation, tachycardia, and palpitations, are important considerations in its safety profile. These effects are attributed to its inhibition of PDE3. Preclinical safety pharmacology studies would have focused on the cardiovascular, respiratory, and central nervous systems to assess potential adverse functional effects.

Conclusion

The preclinical toxicology data for this compound indicate a generally low potential for acute toxicity. The primary target organs identified in repeat-dose studies are the cardiovascular system and the kidneys. This compound was not found to be genotoxic in a standard battery of tests. Carcinogenicity studies in rats showed an increased incidence of certain tumors at high doses. Reproductive toxicology studies indicate potential effects on female fertility and parturition at high doses, but no teratogenic effects were observed in rats or rabbits. The well-characterized mechanism of action and the extensive body of non-clinical safety data provide a solid foundation for understanding the risk-benefit profile of this compound in its intended patient population. This information is critical for guiding clinical monitoring and for the continued development of related compounds.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 9. search.library.doc.gov [search.library.doc.gov]

- 10. policycommons.net [policycommons.net]

- 11. oecd.org [oecd.org]

- 12. nib.si [nib.si]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Anagrelide: A Multifaceted Regulator of Megakaryopoiesis Beyond Phosphodiesterase Inhibition

An in-depth technical guide on the molecular targets of Anagrelide beyond phosphodiesterase.

Introduction

This compound is an orally administered quinazoline derivative primarily used for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] While initially developed as a platelet aggregation inhibitor due to its potent inhibition of phosphodiesterase III (PDE3) and phosphodiesterase-II (PDE2), its primary therapeutic efficacy in reducing platelet counts stems from mechanisms independent of this activity.[1][3][4] The platelet-lowering effect is observed at concentrations lower than those required for anti-aggregation effects.[1][4] This guide delves into the molecular targets and pathways modulated by this compound beyond its action on phosphodiesterases, focusing on its profound impact on the terminal stages of megakaryocyte development.

The core mechanism of this compound's thrombocytopenic action is the inhibition of megakaryopoiesis, the process of platelet production.[5] Specifically, it disrupts the post-mitotic maturation of megakaryocytes, the large bone marrow cells responsible for producing platelets.[1][6] This interference leads to a decrease in the size, ploidy, and overall maturation of megakaryocytes, ultimately resulting in reduced platelet release.[6][7][8]

Core Molecular Mechanisms in Megakaryocyte Development

This compound's platelet-lowering effect is not attributed to a single molecular target but rather to a convergence of actions on several key regulatory pathways within the megakaryocyte lineage.

Transcriptional Repression of Key Megakaryocytic Factors

A primary mechanism of this compound is the suppression of critical transcription factors essential for megakaryocyte differentiation. Studies have demonstrated that at therapeutic concentrations, this compound reduces the mRNA expression of GATA-binding protein 1 (GATA-1) and its crucial cofactor, Friend of GATA-1 (FOG-1).[1][9]

-

GATA-1 and FOG-1 : This transcriptional complex is a master regulator of both erythropoiesis and megakaryopoiesis. Its downregulation by this compound is specific to the megakaryocytic differentiation context and occurs through a PDE3-independent mechanism.[9]

-

Downstream Targets : The reduction in GATA-1 and FOG-1 levels leads to the decreased expression of their downstream target genes, which are vital for megakaryocyte maturation and platelet formation. These include FLI-1, NF-E2, and genes encoding for platelet-specific proteins like glycoprotein IIb and the thrombopoietin receptor (c-Mpl).[9]

Induction of the eIF2α/ATF4/TRIB3 Stress Response Pathway

This compound has been shown to modulate a cellular stress response pathway that negatively regulates megakaryopoiesis. Gene expression profiling revealed that this compound treatment leads to the upregulation of genes controlled by Activating Transcription Factor 4 (ATF4).[10]

-

eIF2α Phosphorylation : The mechanism is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.[10]

-

ATF4 Induction : Phosphorylated eIF2α promotes the translation of ATF4 mRNA, leading to increased ATF4 protein levels.[10]

-

TRIB3 Expression : ATF4 then acts as a transcription factor to induce the expression of Tribbles Pseudokinase 3 (TRIB3).[10][11] TRIB3 has been identified as a negative modulator of megakaryocyte differentiation.[11]

Inhibition of Proplatelet Formation and Cytoskeletal Disruption

Beyond inhibiting megakaryocyte maturation, this compound directly impairs the subsequent step of proplatelet formation (PPF), where mature megakaryocytes extend cytoplasmic projections that fragment into platelets.[12][13] This effect is rapid and contributes significantly to the drug's platelet-lowering action.

-

Myosin Pathway : The mechanism may involve the myosin pathway, as this compound was found to induce the phosphorylation of the myosin light chain.[12] Partial rescue of the PPF phenotype was observed after inhibiting myosin activity, suggesting this pathway is a candidate target.[12]

-

Cytoskeletal Disorganization : Immunofluorescence studies have indicated that this compound treatment leads to microtubular disorganization and a trend toward decreased actin polarization.[14] These cytoskeletal components are critical for the demarcation membrane system and the elongation of proplatelets.

Other Potential Molecular Targets

-

Thrombopoietin (TPO) Signaling : The role of this compound in TPO signaling is debated. One study suggested that this compound reduces TPO-mediated megakaryocyte proliferation and signaling.[15] However, a separate investigation found that this compound did not affect early TPO receptor-mediated signaling events, including the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[9]

-

Phospholipase A2 (PLA2) : this compound has been identified as an inhibitor of PLA2, an enzyme involved in releasing arachidonic acid, a precursor for various signaling molecules.[3]

-

Molecular Glue Action (PDE3A-SLFN12) : Recent findings propose a novel mechanism where this compound acts as a "molecular glue," stabilizing the interaction between PDE3A and Schlafen 12 (SLFN12). This complex formation activates the RNase activity of SLFN12, a mechanism implicated in the cytotoxic effects of this compound in certain cancer cells.[16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations and Cellular Effects

| Parameter | Target/Process | Concentration | Cell System | Reference |

| IC₅₀ | Phosphodiesterase-II (PDE2) | 36 nM | N/A | [3] |

| IC₅₀ | Platelet cAMP PDE | 30 - 80 nM | Platelets | [16][17] |

| Therapeutic Range | Megakaryocyte Maturation Inhibition | 5 - 50 ng/mL | Human Progenitor Cultures | [6] |

| Effective Conc. | GATA-1/FOG-1 mRNA Reduction | 0.3 µM | Human Progenitor Cultures | [9] |

| No Effect Conc. | JAK2 Phosphorylation | 1 µM | UT-7/mpl cells | [9] |

| EC₅₀ | Growth Inhibition (sensitive lines) | 5.12 - 56.78 nM | Tumor Cell Lines | [16] |

| Inhibitory Conc. | Megakaryocyte Colony Development | 5 µg/mL | Human Progenitor Cultures | [6] |

Table 2: In Vivo Effects on Megakaryocytopoiesis in Essential Thrombocythemia Patients

| Parameter | Pre-Anagrelide | Post-Anagrelide | Reference |

| Megakaryocyte Number (x 10⁶/kg) | 14 | 8 | [7] |

| Megakaryocyte Diameter (µm) | 46 | 40 | [7] |

| Modal Ploidy | 32N | 16N | [7] |

| Megakaryocyte Mass (x 10¹⁰ µm³/kg) | 66 | 28 | [7] |

| Platelet Production Rate (x 10⁹/L/day) | 237 ± 74 | 81 | [7] |

Experimental Workflows and Methodologies

The elucidation of this compound's molecular targets has been made possible through a variety of sophisticated experimental techniques.

Detailed Experimental Protocols

1. Megakaryocyte Culture and Differentiation Assays

-

Objective : To assess the impact of this compound on the differentiation and maturation of megakaryocytes from progenitor cells in vitro.

-

Methodology :

-

Cell Isolation : CD34+ hematopoietic progenitor cells are isolated from human umbilical cord blood, peripheral blood, or bone marrow using magnetic-activated cell sorting (MACS).

-

Liquid Culture : Cells are cultured in a serum-free medium (e.g., StemSpan™) supplemented with a cocktail of cytokines to promote megakaryocyte differentiation. A typical cocktail includes Thrombopoietin (TPO, 50-100 ng/mL), Stem Cell Factor (SCF), and Interleukins (IL-6, IL-9).

-

This compound Treatment : Differentiating cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 10-14 days).[9]

-

Maturation Assessment : Maturation is evaluated by morphology (Wright-Giemsa staining), cell size, and ploidy analysis via flow cytometry.[6]

-

Proplatelet Formation (PPF) Assay : Mature megakaryocytes are replated onto fibrinogen-coated surfaces. The percentage of cells extending proplatelets and the complexity of these structures are quantified via microscopy after a set incubation period.[12]

-

2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective : To quantify the mRNA levels of specific target genes (e.g., GATA-1, FOG-1, TRIB3) in response to this compound treatment.

-

Methodology :

-

RNA Extraction : Total RNA is extracted from cultured megakaryocytes (treated with this compound vs. control) using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction : The qPCR is performed using a thermal cycler with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis : The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.[9]

-

3. Western Blotting for Protein Phosphorylation Analysis

-

Objective : To detect changes in the phosphorylation status of key signaling proteins (e.g., eIF2α, JAK2, STAT3) following this compound treatment.

-

Methodology :

-

Cell Lysis : Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-eIF2α) and the total form of the protein.

-

Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[10]

-

Conclusion

While this compound is a known phosphodiesterase inhibitor, this activity is largely responsible for its side effects and anti-aggregatory properties, not its primary therapeutic effect of platelet reduction.[12] The core mechanism of this compound-induced thrombocytopenia is a sophisticated and multi-pronged inhibition of the final stages of thrombopoiesis. It acts beyond PDE inhibition to disrupt megakaryocyte maturation by repressing the expression of master regulatory transcription factors like GATA-1 and FOG-1, and by activating the eIF2α/ATF4/TRIB3 stress response pathway. Furthermore, it directly impairs the ability of mature megakaryocytes to produce platelets by interfering with proplatelet formation, potentially through modulation of the myosin-based cytoskeleton. This in-depth understanding of this compound's molecular targets provides a crucial framework for the development of more selective and better-tolerated cytoreductive agents for thrombocythemic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on megakaryopoiesis and platelet production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and Mutational Status in Essential Thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on megakaryocytic cytoskeleton during platelet production. Possible genes involved [ri.conicet.gov.ar]

- 15. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Anagrelide's Impact on Hematopoiesis: A Deep Dive into its Mechanism and Effects

For Immediate Release

An in-depth analysis reveals the multifaceted effects of anagrelide on hematopoiesis, offering crucial insights for researchers, scientists, and drug development professionals. This technical guide synthesizes current research to elucidate the drug's mechanism of action, present quantitative data on its hematological effects, and provide detailed experimental protocols for its study.

This compound, a quinazoline derivative, is a well-established therapeutic agent for the treatment of thrombocythemia, particularly in the context of myeloproliferative neoplasms. Its primary efficacy lies in its ability to reduce platelet counts, a function attributed to its targeted interference with megakaryopoiesis, the process of platelet production. This guide explores the intricate cellular and molecular mechanisms through which this compound exerts its effects on the hematopoietic system.

Mechanism of Action: Beyond Phosphodiesterase Inhibition

This compound is known to be an inhibitor of phosphodiesterase II (PDE-II) and III (PDE-III).[1][2] However, its platelet-lowering effect appears to be largely independent of its PDE-III inhibitory activity.[3][4] The primary mechanism of action is the disruption of megakaryocyte development at the post-mitotic stage, leading to a reduction in megakaryocyte size, ploidy, and maturation.[5][6][7] This ultimately results in decreased production of functional platelets.[4][8]

A key aspect of this compound's mechanism involves the downregulation of critical transcription factors essential for megakaryopoiesis. Specifically, this compound has been shown to repress the expression of GATA-1 and its cofactor FOG-1.[3] This repression occurs without interfering with the initial signaling events of the thrombopoietin (TPO) receptor, MPL, such as the phosphorylation of JAK2, STAT3, ERK1/2, or AKT.[3] This suggests a targeted effect on the transcriptional machinery of megakaryocyte differentiation.

Recent studies have also pointed to the involvement of the eIF2α/ATF4 signaling pathway in the anti-megakaryocytic properties of this compound, indicating that the drug may elicit a cellular stress response that contributes to the inhibition of megakaryocyte maturation.[5]

Quantitative Effects on Hematological Parameters

The clinical efficacy of this compound in reducing platelet counts is well-documented. The following tables summarize key quantitative data from various studies, providing a comparative overview of its effects.

Table 1: Clinical Efficacy of this compound in Patients with Thrombocythemia

| Parameter | Study Population | Starting Dose | Maintenance Dose | Platelet Count Reduction | Response Rate | Citation |

| Platelet Count | 10 patients with Essential Thrombocythemia | Not specified | Not specified | From 1063 ± 419 x 10⁹/L to 361 ± 53 x 10⁹/L | Not Applicable | [2] |

| Platelet Count | 8 patients with Myeloproliferative Disorders | 4 mg/day | 2 mg/day | Maintained below 500 x 10⁹/L in 5 of 8 patients | 62.5% | [9] |

| Platelet Count | Patients with Essential Thrombocythemia | Not specified | ~2 to 2.5 mg/day | Not specified | >90% | [10] |

Table 2: In Vitro Effects of this compound on Megakaryopoiesis

| Parameter | Cell Type | This compound Concentration | Observed Effect | Citation |

| Megakaryocyte Ploidy | Human peripheral blood megakaryocyte progenitors | 5 to 50 ng/mL | Shifted modal ploidy from 16N to 8N | [11] |

| Megakaryocyte Diameter | Human peripheral blood megakaryocyte progenitors | 5 to 50 ng/mL | Decreased mean diameter by up to 22% (from 27.6 µm to 21.6 µm) | [11] |

| Megakaryocyte Colony Formation | Human peripheral blood megakaryocyte progenitors | 5 µg/mL | Reduced colony numbers by 57% and colony size by 31% | [11] |

| CD41 and CD61 Expression | Immortalized megakaryocyte progenitor cell lines (imMKCL) | 1 µM | Significant decrease in mRNA expression | [7][12] |

| Mature Platelet Generation | Immortalized megakaryocyte progenitor cell lines (imMKCL) | 1 µM | Significant decrease in the relative number of mature platelets | [12] |

| Cell Viability (EC50) | HeLa cells | ~4 nM | Induced cell death (dependent on PDE3A and SLFN12 expression) | [13] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in this compound's mechanism of action and the experimental procedures used to study them, the following diagrams are provided in DOT language.

Caption: this compound's proposed mechanism of action on megakaryopoiesis.

Caption: Experimental workflow for studying this compound's effect on megakaryopoiesis.

Detailed Experimental Protocols

A comprehensive understanding of this compound's effects necessitates robust experimental models. The following protocols provide a framework for investigating its impact on megakaryopoiesis in vitro.

In Vitro Differentiation of Megakaryocytes from CD34+ Hematopoietic Stem Cells

This protocol describes the generation of mature megakaryocytes from umbilical cord blood-derived CD34+ cells, a system frequently used to study the effects of compounds like this compound.[14][15][16]

a. Isolation of CD34+ Cells:

-

Obtain fresh human umbilical cord blood (UCB) in accordance with ethical guidelines.

-

Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for CD34+ cells using a positive selection magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions. Purity of the isolated CD34+ population should be assessed by flow cytometry.

b. Megakaryocyte Differentiation Culture:

-

Culture the isolated CD34+ cells in a serum-free medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines to promote megakaryocyte differentiation. A typical cytokine cocktail includes thrombopoietin (TPO, e.g., 50 ng/mL) and stem cell factor (SCF, e.g., 25 ng/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

On day 0 of culture, add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.

-

Culture the cells for 12-14 days, monitoring cell viability and morphology periodically.

c. Analysis of Megakaryocyte Differentiation:

-

Flow Cytometry: At different time points, harvest cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα), to quantify the megakaryocyte population.

-

Ploidy Analysis: To assess megakaryocyte maturation, perform DNA content analysis. Fix the cells, treat with RNase, and stain with a DNA-intercalating dye like propidium iodide. Analyze the DNA content by flow cytometry to determine the ploidy levels (2N, 4N, 8N, 16N, etc.) of the CD41+ population.[2][17][18]

Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay

This assay is used to evaluate the effect of this compound on the proliferation of megakaryocyte progenitors.[19][20]

a. Cell Plating:

-

Prepare a single-cell suspension of bone marrow or peripheral blood mononuclear cells.

-

Mix the cells with a collagen-based semi-solid medium (e.g., MegaCult™-C) containing appropriate cytokines (e.g., TPO, IL-3, IL-6) and the desired concentrations of this compound or vehicle control.

-

Plate the mixture in a double-chamber slide or a 35 mm culture dish.

b. Incubation and Staining:

-

Incubate the cultures for 10-12 days at 37°C in a humidified atmosphere with 5% CO2.

-

Dehydrate and fix the collagen gel cultures.

-

Perform immunocytochemical staining for a megakaryocyte-specific marker, such as CD41, to visualize the colonies.

c. Colony Counting:

-

Enumerate the CFU-Mk colonies (defined as clusters of three or more CD41+ cells) under a microscope.

-

Compare the number and size of colonies in the this compound-treated cultures to the control cultures.

Effects on Other Hematopoietic Lineages

This compound is considered to be relatively selective for the megakaryocytic lineage.[6] Studies have shown that it does not significantly diminish the rise in GATA-1 and FOG-1 expression during erythropoietin-stimulated erythroid differentiation.[3] However, some clinical observations have reported the development of anemia in a subset of patients on long-term this compound therapy, particularly those with a CALR mutation.[21] At therapeutic doses, this compound generally does not cause substantial changes in white blood cell counts.[22]

Conclusion

This compound's primary effect on hematopoiesis is a targeted inhibition of megakaryocyte maturation and proplatelet formation, leading to a reduction in circulating platelet levels. This action is mediated through a PDE3A-independent pathway involving the downregulation of key transcription factors GATA-1 and FOG-1, and potentially through the induction of a cellular stress response. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and investigate the nuanced effects of this compound on the hematopoietic system. Further research into the precise molecular interactions and downstream effects of this compound will continue to refine our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on in vivo megakaryocyte proliferation and maturation in essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound represses GATA-1 and FOG-1 expression without interfering with thrombopoietin receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound platelet-lowering effect is due to inhibition of both megakaryocyte maturation and proplatelet formation: insight into potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A preliminary investigation into the action of this compound: thrombopoietin-c-Mpl receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effects of this compound on cell cycle progression and the maturation of megakaryocyte progenitor cell lines in human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. haematologica.org [haematologica.org]

- 9. Effect of this compound on platelet count and function in patients with thrombocytosis and myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Analysis of the mechanism of this compound-induced thrombocytopenia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. haematologica.org [haematologica.org]

- 13. This compound: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. stemcell.com [stemcell.com]

- 20. stemcell.com [stemcell.com]

- 21. This compound in essential thrombocythemia: Efficacy and long-term consequences in young patient population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

The role of Anagrelide metabolites in its biological activity

An in-depth technical guide on the role of Anagrelide metabolites in its biological activity.

Introduction

This compound is an orally administered imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] While the parent drug itself is biologically active, its clinical efficacy and side effect profile are significantly influenced by its metabolites. This compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites.[3][4] This guide provides a detailed examination of the two major metabolites, 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as 3-hydroxy this compound or BCH24426) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603), and their respective roles in the drug's overall biological activity.[3][5] We will explore their contribution to the primary therapeutic effect—the reduction of megakaryocytopoiesis—as well as their involvement in the drug's significant cardiovascular effects through the inhibition of phosphodiesterase III (PDE3).

Metabolism of this compound

Following oral administration, this compound is rapidly absorbed and extensively metabolized, with less than 1% of the parent drug being recovered unchanged in the urine.[1][3] The primary site of metabolism is the liver, where CYP1A2 is the key enzyme responsible for its biotransformation.[3][6] This process yields two principal circulating metabolites: the active 3-hydroxy this compound (BCH24426) and the inactive RL603.[3][5] Urinary excretion of these metabolites is the main route of elimination for this compound.[1][3] Approximately 3% of an administered dose is recovered as 3-hydroxy this compound and 16-20% as RL603 in the urine.[1][2][3]

Biological Activity and Data Presentation

The clinical effects of this compound are a composite of the activities of the parent drug and its primary active metabolite, BCH24426. While both contribute to the therapeutic effect, their potencies differ significantly concerning off-target effects.

Thrombocytopenic Effect: Inhibition of Megakaryocytopoiesis

The primary therapeutic action of this compound is the reduction of platelet counts. This is not due to shortened platelet survival but rather to a direct interference with the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[7][8] The precise mechanism involves the suppression of transcription factors, including GATA-1 and FOG-1, which are essential for megakaryocytopoiesis.[3][6] This disruption occurs in the post-mitotic phase of megakaryocyte development, leading to a reduction in their size, ploidy, and overall maturation, which ultimately results in decreased platelet production.[6][7][9]

Studies have shown that both this compound and its metabolite BCH24426 potently and selectively inhibit the development of megakaryocytes from CD34+ progenitor cells.[5] The other major metabolite, RL603, has been found to be inactive in this regard.[5][9][10]

Phosphodiesterase III (PDE3) Inhibition and Cardiovascular Effects

This compound and BCH24426 are both inhibitors of cyclic AMP phosphodiesterase 3 (PDE3).[6] This inhibition is not believed to be the primary mechanism for platelet reduction.[5][6] However, it is strongly associated with the drug's cardiovascular side effects, including vasodilation, tachycardia, and palpitations.[2][9][11] The active metabolite, BCH24426, is profoundly more potent as a PDE3 inhibitor—approximately 40 times more so than the parent drug this compound.[3][5][6][9] This potent inhibition by the metabolite is a key driver of the cardiovascular adverse events observed in patients.[12] PDE3 inhibition increases intracellular cyclic AMP (cAMP) levels, which can lead to positive inotropic and chronotropic effects on the heart.[13]

Summary of Quantitative Data

The distinct biological activities of this compound and its metabolites are quantified by their respective potencies in functional assays.

Table 1: Comparative Biological Activity of this compound and its Metabolites

| Compound | Inhibition of Megakaryocyte Development (IC50) | PDE3 Inhibition (IC50) |

|---|---|---|

| This compound | 26 ± 4 nM[5] | 36 nM[5][6] |

| 3-hydroxy this compound (BCH24426) | 44 ± 6 nM[5] | 0.9 nM[5][6] |

| RL603 | No significant effect[5][9] | Virtually inactive[9] |

Table 2: Key Pharmacokinetic Parameters in Humans

| Parameter | This compound | 3-hydroxy this compound (BCH24426) |

|---|---|---|

| Time to Peak (Tmax) | ~1 hour[3] | ~1-2 hours[4][12] |

| Elimination Half-life (t1/2) | ~1.5 hours[3] | ~2.5 - 3.9 hours[3][12] |

| Systemic Exposure (AUC) | Baseline | Approximately 2-fold higher than this compound[6][9] |

Experimental Protocols

The following sections detail the methodologies used to characterize the activity and concentration of this compound and its metabolites.

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol describes a validated method for the sensitive quantification of this compound in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., this compound-13C3).[4]

- Add 100 µL of a buffer solution (e.g., sodium carbonate buffer).

- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

- Vortex mix for 10 minutes.

- Centrifuge at 4000 rpm for 5 minutes to separate the layers.

- Transfer the upper organic layer to a new tube.

- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- HPLC System: Agilent or Waters LC system.

- Column: C18 reverse-phase column (e.g., Inertsil ODS2, Ascentis C18).[4][14]

- Mobile Phase A: 0.1% Formic acid in water.[4]

- Mobile Phase B: Methanol or Acetonitrile.[4]

- Flow Rate: 0.5 - 1.0 mL/min.

- Gradient Elution: A typical gradient might run from 30% B to 90% B over several minutes to ensure separation from plasma components.

- Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Ion Transitions:

- This compound: m/z 256.0 -> 198.9[4]

- Internal Standard (this compound-13C3): m/z 259.0 -> 199.9[4]

- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Start [label="Plasma Sample", shape=ellipse, fillcolor="#34A853"];

Step1 [label="Add Internal Standard\n& Buffer", fillcolor="#4285F4"];

Step2 [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)", fillcolor="#4285F4"];

Step3 [label="Evaporate & Reconstitute\nin Mobile Phase", fillcolor="#4285F4"];

Step4 [label="Inject into HPLC\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"];

Step5 [label="Mass Spectrometry\n(MRM Detection)", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="Quantification", shape=ellipse, fillcolor="#34A853"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End;

}

Protocol: In Vitro Assessment of Megakaryocytopoiesis Inhibition

This protocol outlines a method to assess the effect of this compound and its metabolites on the differentiation of megakaryocytes from progenitor cells.

1. Cell Isolation and Culture:

- Isolate CD34+ hematopoietic progenitor cells from human bone marrow or cord blood using immunomagnetic bead selection.

- Culture the CD34+ cells in a serum-free medium (e.g., StemSpan™) supplemented with cytokines to promote megakaryocytic differentiation. A key cytokine is Thrombopoietin (TPO, e.g., 50 ng/mL).

2. Compound Treatment:

- Prepare stock solutions of this compound, BCH24426, and RL603 in a suitable solvent (e.g., DMSO).

- On day 0 of the culture, add the compounds to the cell cultures at a range of concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).

- Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 10-12 days.

3. Analysis of Megakaryocyte Development:

- Harvest the cells at the end of the culture period.

- Stain the cells with fluorescently-labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

- Analyze the stained cells using a flow cytometer.

- Quantify the percentage of CD41a-positive cells in each treatment condition to determine the extent of megakaryocyte differentiation.

4. Data Analysis:

- Plot the percentage of megakaryocytes against the log of the compound concentration.

- Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound.

Start [label="Isolate Human CD34+\nProgenitor Cells", shape=ellipse, fillcolor="#34A853"];

Step1 [label="Culture with TPO\n(Thrombopoietin)", fillcolor="#4285F4"];

Step2 [label="Add this compound and\nMetabolites (Varying Conc.)", fillcolor="#4285F4"];

Step3 [label="Incubate for 10-12 Days", fillcolor="#4285F4"];

Step4 [label="Stain for Megakaryocyte\nMarkers (e.g., CD41a)", fillcolor="#FBBC05", fontcolor="#202124"];

Step5 [label="Analyze by\nFlow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"];

End [label="Calculate IC50 Values", shape=ellipse, fillcolor="#34A853"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End;

}

Conclusion

The biological activity of this compound is a complex interplay between the parent drug and its primary active metabolite, 3-hydroxy this compound (BCH24426). Both compounds contribute almost equally to the desired therapeutic effect of reducing platelet counts by inhibiting megakaryocyte maturation.[5][9] However, the metabolite BCH24426 is the main driver of the common cardiovascular side effects associated with this compound therapy, owing to its 40-fold greater potency in inhibiting PDE3.[3][5][6] The second major metabolite, RL603, is considered pharmacologically inactive with respect to both platelet reduction and PDE3 inhibition.[5][9] Therefore, a comprehensive understanding of this compound's clinical profile requires careful consideration of the distinct and significant contributions of its active metabolite. This knowledge is critical for drug development professionals in optimizing dosing strategies and for researchers investigating the nuanced mechanisms of drug action and toxicity.

References

- 1. This compound | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bioequivalence and Pharmacokinetics of Low-Dose this compound 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]